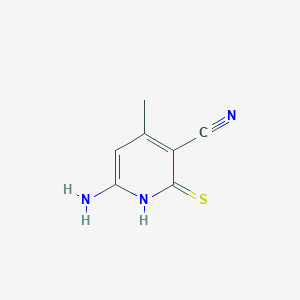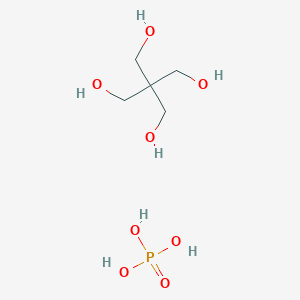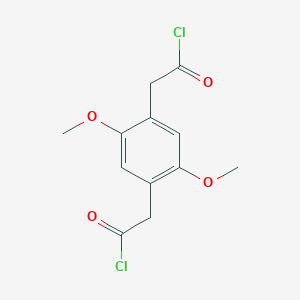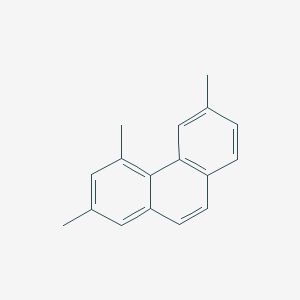
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexene ring substituted with three methyl groups and a propan-2-ylidene group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene derivatives. For instance, the reaction of 1,5,5-trimethylcyclohexene with isopropylidene chloride in the presence of a strong base such as sodium hydride can yield the desired compound. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high throughput. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding saturated cyclohexane derivatives.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the presence of the double bond and the electron-donating methyl groups. These structural features enable the compound to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. The exact molecular pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
α-Pinene: A monoterpenoid hydrocarbon with a similar cyclohexene structure but different substituents.
β-Pinene: Another isomer of pinene with distinct stereochemistry.
γ-Terpinene: A related compound with a similar cyclohexene ring but different functional groups.
Uniqueness
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclohexene derivatives. Its combination of methyl and propan-2-ylidene groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
50523-39-2 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
1,5,5-trimethyl-3-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C12H20/c1-9(2)11-6-10(3)7-12(4,5)8-11/h6H,7-8H2,1-5H3 |
Clave InChI |
GFUXRTHELALHDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C)C)CC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)






![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)




